6-Amino-5-cyano-2-phenyl-4-pyridin-4-yl-4H-pyran-3-carboxylic acid ethyl ester
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Overview
Description
6-amino-5-cyano-2-phenyl-4-pyridin-4-yl-4H-pyran-3-carboxylic acid ethyl ester is a cinnamate ester.
Scientific Research Applications
Chemical Transformations and Derivative Synthesis
6-Amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, a category that includes the specified compound, have been shown to be versatile in chemical transformations. They can be converted into various derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and others, demonstrating their potential as intermediates in synthetic chemistry (Harb, Hesien, Metwally, & Elnagdi, 1989).
Synthesis of Novel Pyrazolopyridine and Pyrazolo Pyrimidine Derivatives
Research on o-amino aldehyde derivatives, including compounds similar to the specified chemical, has led to the synthesis of novel pyrazolopyridine and pyrazolo pyrimidine derivatives. These compounds have potential applications in various fields of organic chemistry (Aly, Abdo, & El-Gharably, 2004).
Development of Antihypertensive Agents
Certain derivatives of the specified compound, such as Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, are expected to exhibit antihypertensive activity. This highlights the potential of these compounds in medicinal chemistry and drug development (Kumar & Mashelker, 2006).
Molecular and Crystal Structure Analysis
The molecular and crystal structure of similar compounds has been established using X-ray diffraction analysis. This provides valuable information for the understanding of their chemical properties and potential applications (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
Supramolecular Assemblies Analysis
DFT calculations have been used to characterize supramolecular assemblies formed by substituted pyran derivatives, including the specified compound. These studies offer insights into their potential applications in material science (Chowhan, Gupta, Sharma, & Frontera, 2020).
Synthesis of 4H-Pyran Derivatives
Research has been conducted on environmentally friendly synthesis methods for 4H-pyran derivatives, including the specified compound. These methods emphasize sustainable chemistry practices (Smits, Belyakov, Plotniece, & Duburs, 2013).
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-phenyl-4-pyridin-4-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H17N3O3/c1-2-25-20(24)17-16(13-8-10-23-11-9-13)15(12-21)19(22)26-18(17)14-6-4-3-5-7-14/h3-11,16H,2,22H2,1H3 |
InChI Key |
IDQNMTXQXYTHTB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C#N)N)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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